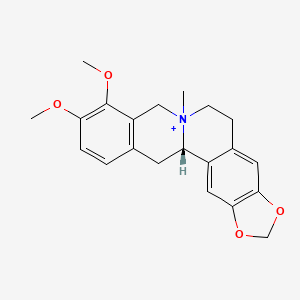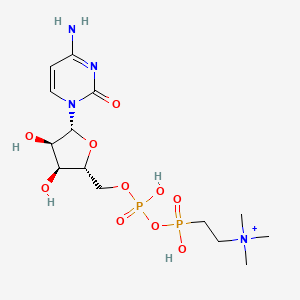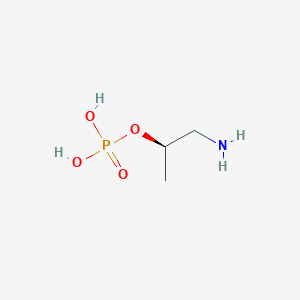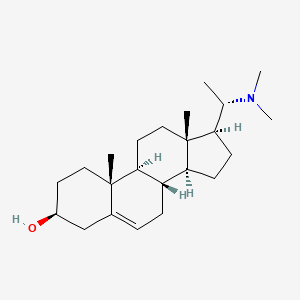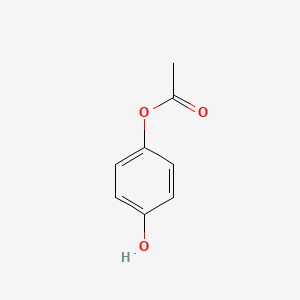
4-Acétoxyphénol
Vue d'ensemble
Description
Le 4-acétoxyphénol, également connu sous le nom d’acétate de 4-hydroxyphényle, est un composé organique de formule moléculaire C8H8O3. Il s’agit d’un ester phénolique dérivé de la condensation de l’acide acétique et de l’hydroquinone.
Applications De Recherche Scientifique
4-Acetoxyphenol has been extensively studied for its antioxidant properties. It has shown potential in protecting retinal pigment epithelial cells from oxidative stress-induced necrosis by stabilizing the NRF2 transcription factor and upregulating antioxidative enzymes such as NQO1 and HO-1 . This makes it a promising candidate for the treatment of age-related macular degeneration and other oxidative stress-related conditions .
In addition to its medical applications, 4-acetoxyphenol is used in the synthesis of polymers with pendant phenol groups, which have broad industrial applications .
Mécanisme D'action
Le principal mécanisme par lequel le 4-acétoxyphénol exerce ses effets est la stabilisation et la translocation nucléaire du facteur de transcription NRF2. Cela conduit à la régulation positive des enzymes antioxydantes telles que NQO1 et HO-1, qui protègent les cellules des dommages induits par le stress oxydant . La capacité du composé à moduler la voie NRF2 en fait un outil précieux pour l’étude du stress oxydant et de ses pathologies associées .
Composés Similaires :
Hydroquinone : Un composé parent du this compound, connu pour son utilisation dans l’éclaircissement de la peau et comme révélateur photographique.
Acide 4-hydroxybenzoïque : Un autre composé phénolique aux propriétés antioxydantes.
Butylhydroxytoluène : Un antioxydant synthétique utilisé dans la conservation des aliments.
Unicité : Le this compound se distingue par sa capacité spécifique à stabiliser NRF2 et à réguler positivement les enzymes antioxydantes, ce qui n’est pas une caractéristique commune à tous les composés phénoliques. Ce mécanisme d’action unique le rend particulièrement précieux dans la recherche médicale axée sur le stress oxydant et les maladies associées .
Safety and Hazards
4-Hydroxyphenyl acetate may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Analyse Biochimique
Biochemical Properties
4-Hydroxyphenyl acetate is involved in several biochemical reactions. It interacts with enzymes such as 4-coumarate: CoA ligase, which catalyzes the formation of thioesters . This interaction is crucial for the biosynthesis of lignin and flavonoids in plants. Additionally, 4-Hydroxyphenyl acetate is a substrate for various oxidases and hydrolases, which facilitate its conversion into other bioactive compounds. These interactions highlight the compound’s role in metabolic pathways and its potential as a biochemical intermediate.
Cellular Effects
4-Hydroxyphenyl acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plants, the overexpression of enzymes that interact with 4-Hydroxyphenyl acetate can lead to increased lignin production . In mammalian cells, this compound can modulate the activity of certain enzymes, thereby influencing metabolic flux and energy production. These effects underscore the compound’s importance in regulating cellular functions.
Molecular Mechanism
At the molecular level, 4-Hydroxyphenyl acetate exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites . Additionally, 4-Hydroxyphenyl acetate can inhibit or activate enzymes, thereby modulating their activity. These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyphenyl acetate can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 4-Hydroxyphenyl acetate can have sustained effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Hydroxyphenyl acetate vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, 4-Hydroxyphenyl acetate can exhibit toxic effects, including cellular damage and impaired organ function. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
4-Hydroxyphenyl acetate is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of phenylpropanoids, which are important for plant defense and structural integrity . The compound interacts with enzymes such as 4-coumarate: CoA ligase and various oxidases, which facilitate its conversion into other metabolites. These interactions highlight the compound’s role in metabolic flux and its potential impact on metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Hydroxyphenyl acetate is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific compartments. The transport and distribution of 4-Hydroxyphenyl acetate are essential for its biological activity and its effects on cellular function.
Subcellular Localization
4-Hydroxyphenyl acetate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. The subcellular localization of 4-Hydroxyphenyl acetate is important for understanding its activity and function within cells.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le 4-acétoxyphénol peut être synthétisé par l’estérification de l’hydroquinone avec l’anhydride acétique. La réaction implique généralement le mélange de l’hydroquinone avec l’anhydride acétique en présence d’un catalyseur tel que l’acide sulfurique. Le mélange est chauffé pour faciliter la réaction, conduisant à la formation de this compound et de l’acide acétique comme sous-produit .
Méthodes de Production Industrielle : Dans les milieux industriels, la production de this compound suit des principes similaires, mais à une plus grande échelle. Le processus implique l’utilisation de grands réacteurs où l’hydroquinone et l’anhydride acétique sont combinés sous des conditions contrôlées. La réaction est surveillée pour garantir un rendement optimal et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le 4-acétoxyphénol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones.
Réduction : Il peut être réduit en hydroquinone.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe acétoxy est remplacé par d’autres nucléophiles.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme l’ammoniac ou les amines peuvent être utilisés en conditions basiques.
Principaux Produits Formés :
Oxydation : Quinones.
Réduction : Hydroquinone.
Substitution : Divers phénols substitués en fonction du nucléophile utilisé.
4. Applications de la Recherche Scientifique
Le this compound a été largement étudié pour ses propriétés antioxydantes. Il a montré un potentiel pour protéger les cellules épithéliales pigmentaires de la rétine contre la nécrose induite par le stress oxydant en stabilisant le facteur de transcription NRF2 et en augmentant les enzymes antioxydantes telles que NQO1 et HO-1 . Cela en fait un candidat prometteur pour le traitement de la dégénérescence maculaire liée à l’âge et d’autres conditions liées au stress oxydant .
En plus de ses applications médicales, le this compound est utilisé dans la synthèse de polymères avec des groupes phénol pendants, qui ont de larges applications industrielles .
Comparaison Avec Des Composés Similaires
Hydroquinone: A parent compound of 4-acetoxyphenol, known for its use in skin lightening and as a photographic developer.
4-Hydroxybenzoic Acid: Another phenolic compound with antioxidant properties.
Butylated Hydroxytoluene: A synthetic antioxidant used in food preservation.
Uniqueness: 4-Acetoxyphenol stands out due to its specific ability to stabilize NRF2 and upregulate antioxidative enzymes, which is not a common feature among all phenolic compounds. This unique mechanism of action makes it particularly valuable in medical research focused on oxidative stress and related diseases .
Propriétés
IUPAC Name |
(4-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCQTHGYMTCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186062 | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-32-7 | |
| Record name | 4-Hydroxyphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3233-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINONE MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
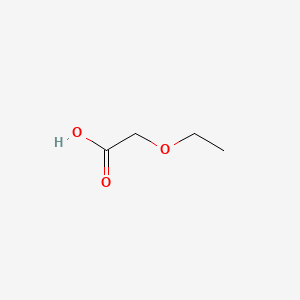
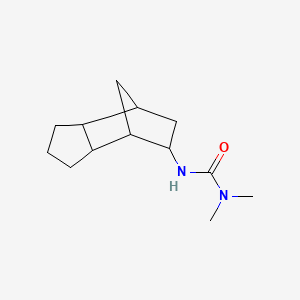
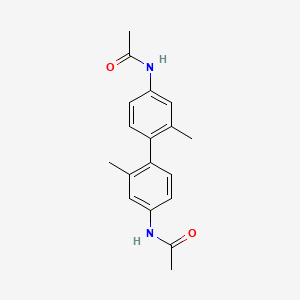

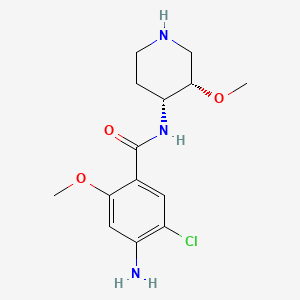
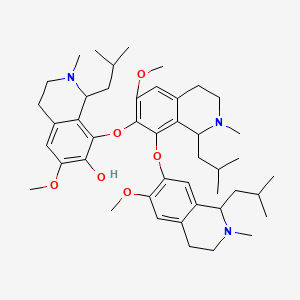
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)
